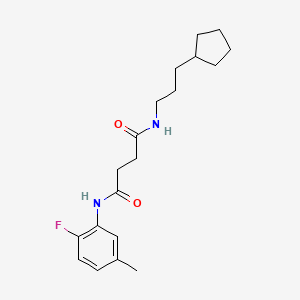

N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)succinamide

Vue d'ensemble

Description

N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)succinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme plays a crucial role in the metabolism of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to a range of potential therapeutic applications.

Applications De Recherche Scientifique

Therapeutic Strategies for Spinal Cord Injury

Advancements in understanding spinal cord injury (SCI) pathophysiology have led to therapeutic strategies aimed at protection and repair. Clinical trials exploring neuroprotective strategies, such as riluzole and minocycline, and transplantation methods reflect a growing optimism for developing effective SCI therapies (Hawryluk et al., 2008).

Toxicity of Organic Fluorophores in Molecular Imaging

The utility and safety of organic fluorophores, including their fluorescent characteristics and toxicity profiles, are critical for their application in vivo cancer diagnosis and molecular imaging. This review highlights the need for thorough investigation to ensure safe administration to patients, suggesting a cautious approach to integrating new chemical compounds into clinical practice (Alford et al., 2009).

Immunomodulatory Activities of Fluoroquinolones

Fluoroquinolones demonstrate immunomodulatory effects, influencing both cellular and humoral immunity. This review provides insights into the mechanisms of action and potential applications of fluoroquinolones in latent or chronic infections, indicating the broader implications of chemical compounds on immune regulation (Dalhoff, 2005).

Fluorescent Properties of Methylene Blue

Methylene blue's emerging role as a fluorophore in surgical settings underscores the potential of chemical compounds in enhancing surgical techniques through fluorescence imaging. This illustrates the intersection of chemistry and medical innovation, leading to improved clinical outcomes (Cwalinski et al., 2020).

Nutrition and Cancer Therapy

The integration of nutritional manipulations with conventional cancer therapies highlights the multidisciplinary approach to cancer treatment. The review on n-3 polyunsaturated fatty acids (PUFAs) in colon cancer therapy exemplifies how chemical compounds, including dietary elements, can synergize with pharmacological treatments to enhance therapeutic efficacy (Dupertuis et al., 2007).

Propriétés

IUPAC Name |

N-(3-cyclopentylpropyl)-N'-(2-fluoro-5-methylphenyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27FN2O2/c1-14-8-9-16(20)17(13-14)22-19(24)11-10-18(23)21-12-4-7-15-5-2-3-6-15/h8-9,13,15H,2-7,10-12H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEDSGUDVVFTMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)CCC(=O)NCCCC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidine](/img/structure/B4065276.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4065284.png)

![(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4065293.png)

![N-(2-chlorophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4065303.png)

![N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B4065335.png)

![1-benzoyl-4-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}piperazine](/img/structure/B4065342.png)

![4-(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)thiomorpholine](/img/structure/B4065344.png)

![4-[4-(benzyloxy)phenyl]-2-[(4-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4065350.png)

![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4065368.png)

![2-bromo-N-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4065375.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B4065379.png)